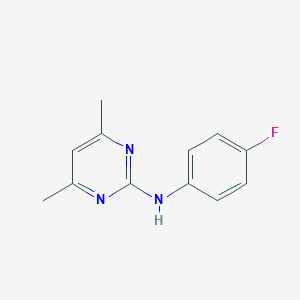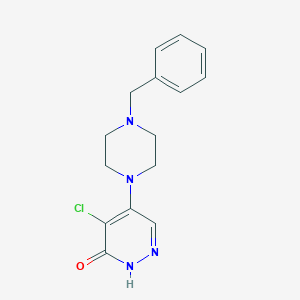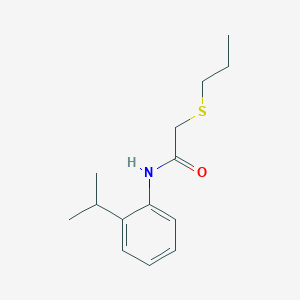![molecular formula C15H17N3O3S B284159 N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide, also known as PSB-1115, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-1115 has been shown to inhibit the activity of several enzymes that are involved in various physiological and pathological processes, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide exerts its effects by inhibiting the activity of several enzymes, including PARP-1, tankyrase-1, and tankyrase-2. These enzymes are involved in various physiological and pathological processes, including DNA repair, telomere maintenance, and Wnt signaling. By inhibiting the activity of these enzymes, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to have several biochemical and physiological effects, including reducing DNA damage, promoting telomere shortening, and modulating Wnt signaling. These effects are mediated by the inhibition of PARP-1, tankyrase-1, and tankyrase-2, which are involved in these processes. N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has also been shown to reduce the formation of atherosclerotic plaques, which is a major risk factor for cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has several advantages for use in lab experiments, including its high purity and yield, and its ability to inhibit the activity of several enzymes. However, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide also has some limitations, including its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dosage and duration of treatment when using N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide. One direction is the development of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide analogs that have improved potency and selectivity. Another direction is the investigation of the therapeutic potential of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, the use of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.
Synthesemethoden
The synthesis of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the synthesis of 4-(propylamino)sulfonyl chloride, which is then reacted with 4-aminonicotinamide to produce N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide. The synthesis of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been extensively studied in various scientific research applications, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, making it a potential candidate for the development of cancer therapeutics. In cardiovascular disease, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to reduce the formation of atherosclerotic plaques, which are a major risk factor for heart disease. In neurodegenerative disorders, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to protect neurons from damage and improve cognitive function.
Eigenschaften
Molekularformel |
C15H17N3O3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[4-(propylsulfamoyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-9-17-22(20,21)14-7-5-13(6-8-14)18-15(19)12-4-3-10-16-11-12/h3-8,10-11,17H,2,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
TXEMJXIXBLCUBD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)


![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)

